5-(Aminomethyl)-2-methylpyrimidin-4-amine

Catalog No.
S1481651
CAS No.
101080-48-2
M.F
C6H10N4
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-methylpyrimidin-4-amine

CAS Number

101080-48-2

Product Name

5-(Aminomethyl)-2-methylpyrimidin-4-amine

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN

Synonyms

2-methyl-4-amino-5-aminomethylpyrimidine, 4-amino-5-aminomethyl-2-methylpyrimidine

Canonical SMILES

CC1=NC=C(C(=N1)N)CN

Description

The exact mass of the compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential as a Building Block for Pharmaceutical Development:

-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a small organic molecule containing nitrogen atoms arranged in a heterocyclic ring structure. Due to its unique chemical properties, Grewe diamine has been explored as a potential building block for the development of novel pharmaceutical agents.

Studies have shown that Grewe diamine can be readily incorporated into various organic scaffolds, leading to diverse libraries of compounds. These libraries can then be screened for potential therapeutic properties against various diseases. For example, research published in the journal "Molecules" demonstrated the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity. [Source: ]

5-(Aminomethyl)-2-methylpyrimidin-4-amine is an organic compound with the molecular formula C6H10N4. It is classified as an aminopyrimidine, characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This compound is significant in medicinal chemistry and serves as a precursor for various pharmaceuticals, particularly in the synthesis of vitamin B1 (thiamine) and other bioactive molecules .

The chemical reactivity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine primarily involves nucleophilic substitutions and condensation reactions. Notably, it can undergo:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic attacks, allowing for further functionalization of the molecule.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other derivatives, which are useful in synthesizing more complex structures.

These reactions make 5-(Aminomethyl)-2-methylpyrimidin-4-amine a versatile building block in organic synthesis .

5-(Aminomethyl)-2-methylpyrimidin-4-amine exhibits notable biological activity, primarily due to its role as a precursor for thiamine. Thiamine is essential for carbohydrate metabolism and plays a crucial role in neurological function. Deficiencies in thiamine can lead to serious health issues such as Wernicke-Korsakoff syndrome and beriberi. Furthermore, derivatives of this compound have been investigated for their potential antimicrobial and antiviral properties .

Several methods have been developed for synthesizing 5-(Aminomethyl)-2-methylpyrimidin-4-amine:

  • Conventional Synthesis: Traditional methods involve multi-step reactions starting from simpler pyrimidine derivatives, often requiring protection and deprotection steps to manage functional groups.
  • Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques that enhance efficiency and yield while minimizing reaction times and by-products. This method allows for better temperature control and reaction monitoring .
  • Improved Processes: Innovations in synthetic routes have been documented, focusing on scalability and cost-effectiveness, which are crucial for industrial applications .

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the pharmaceutical industry as a precursor for thiamine synthesis. Additionally, its derivatives are explored for:

  • Nutraceuticals: As a dietary supplement to prevent thiamine deficiency.
  • Pharmaceutical Intermediates: In the development of drugs targeting metabolic disorders.
  • Research Chemicals: Used in various biochemical assays and studies related to pyrimidine metabolism .

Interaction studies involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine focus on its biochemical pathways and interactions with enzymes related to thiamine metabolism. Research indicates that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy . Additionally, studies have explored its potential interactions with other biomolecules that could modulate its pharmacological effects.

Several compounds share structural similarities with 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-5-formylaminomethyl-pyrimidineContains a formyl group instead of an aminomethyl groupPotential use in different synthetic pathways
2-Methyl-4-amino-5-(formylaminomethyl)pyrimidineHas an additional formyl groupDifferent reactivity profiles due to formyl presence
Thiamine (Vitamin B1)Contains a thiazole ring alongside pyrimidineEssential vitamin with established biological roles

The uniqueness of 5-(Aminomethyl)-2-methylpyrimidin-4-amine lies in its specific amino group positioning, which influences its reactivity and biological activity compared to these similar compounds. The distinct structural features enable targeted applications in synthesizing thiamine and other bioactive molecules .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

138.090546336 g/mol

Monoisotopic Mass

138.090546336 g/mol

Heavy Atom Count

10

UNII

EU1UNR0P28

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

95-02-3

Wikipedia

4-amino-2-methyl-5-pyrimidinemethanamine

Dates

Modify: 2023-07-17
Jenkins et al. A New Thiamin Salvage Pathway. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.13, published online 8 July 2007. http://www.nature.com/naturechemicalbiology

Explore Compound Types